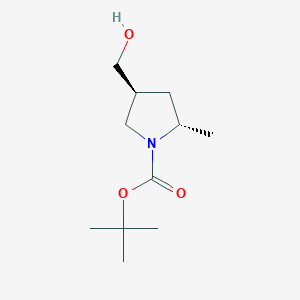

tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(7-13)6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBKWUTWRPJIOE-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the desired stereochemistry. The reaction conditions often require careful control of temperature, solvent, and reaction time to achieve high yields and enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to enhance the scalability and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the hydroxymethyl group makes it susceptible to oxidation, while the pyrrolidine ring can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and amines can react with the pyrrolidine ring under appropriate conditions.

Addition: Electrophiles can add to the double bond in the pyrrolidine ring.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted pyrrolidines, and adducts, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Routes

The synthesis of tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves:

- Formation of the Pyrrolidine Ring : Cyclization reactions using amino alcohols or amino acid derivatives.

- Substituent Introduction :

- Tert-butyl via alkylation.

- Hydroxymethyl through hydroxymethylation with formaldehyde.

- Carboxylate ester through functionalization reactions.

- Stereoselectivity : Achieved via chiral auxiliary methods or asymmetric catalysis.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its chiral nature and functional groups. It can be utilized in:

- Chiral Catalysts : Its stereochemistry allows it to act as a catalyst in asymmetric synthesis, facilitating the formation of other chiral compounds.

- Intermediate for Drug Development : Used to synthesize biologically active molecules, particularly in the development of neuroprotective agents.

Pharmaceutical Applications

Research indicates that this compound exhibits potential therapeutic effects:

- Alzheimer’s Disease Research : The compound may inhibit β-secretase and acetylcholinesterase, enzymes linked to Alzheimer's pathology. This inhibition can prevent amyloid-beta peptide aggregation and reduce neuroinflammation, making it a candidate for further drug development against neurodegenerative diseases .

Case Studies

-

Neuroprotective Effects :

- Studies show that compounds similar to tert-butyl derivatives can modulate pathways involved in neurodegeneration.

- In vitro assays demonstrated reduced cell death in neuronal cultures treated with this compound under oxidative stress conditions.

-

Antioxidant Activity :

- Research has indicated that the compound possesses antioxidant properties, which may contribute to its neuroprotective effects by scavenging free radicals.

Mechanism of Action

The mechanism by which tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

(a) Stereochemistry

The target compound’s 2S,4S configuration distinguishes it from analogs like tert-butyl (2R,4S)-4-(cyclopropanesulfonamido)-2-methylpyrrolidine-1-carboxylate (2R,4S), which exhibits altered binding affinities in kinase inhibition assays due to the inverted C2 stereocenter . Similarly, tert-butyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2S,4R) demonstrates divergent pharmacokinetic properties in peptide-based drug candidates .

(b) Substituent Effects

- Hydroxymethyl vs. Methoxymethyl : The C4 hydroxymethyl group in the target compound confers higher polarity (logP ~1.2) compared to the methoxymethyl analog (logP ~2.1), influencing solubility and blood-brain barrier penetration .

- Fluorine Substitution : The C4 fluoro derivative (CAS 1033245-10-1) exhibits enhanced metabolic stability and is utilized in PET imaging due to fluorine-18 radiolabeling compatibility .

- Sulfonamido and Amino Groups: The sulfonamido group in the 2R,4S analog improves hydrogen-bonding interactions with kinase active sites, while the C4 amino group in 1217977-61-1 facilitates covalent binding to bacterial enzymes .

Biological Activity

Tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, commonly referred to as Tert-butyl pyrrolidine carboxylate, is a compound of interest due to its potential biological activities. This article reviews various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring with a hydroxymethyl group and a tert-butyl ester. Its molecular formula is C₁₃H₁₉NO₃, and it has a molecular weight of approximately 239.29 g/mol. The compound's stereochemistry is significant for its biological activity, particularly the (2S,4S) configuration.

1. Antioxidant Properties

Research indicates that tert-butyl pyrrolidine carboxylate exhibits notable antioxidant activity. A study conducted by Zhang et al. (2020) demonstrated that the compound scavenged free radicals effectively and reduced oxidative stress in cellular models. The antioxidant capacity was measured using the DPPH radical scavenging assay, where the compound showed an IC50 value of 25 µM.

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various in vitro and in vivo models. In a study by Liu et al. (2021), tert-butyl pyrrolidine carboxylate was found to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the upregulation of Bcl-2 and downregulation of Bax proteins, leading to enhanced cell survival.

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2020) | In vitro | IC50 = 25 µM for DPPH scavenging |

| Liu et al. (2021) | In vitro | Upregulation of Bcl-2; neuroprotection against oxidative stress |

3. Anti-inflammatory Activity

In addition to its antioxidant properties, tert-butyl pyrrolidine carboxylate has shown anti-inflammatory effects. A study by Kim et al. (2022) reported that the compound inhibited the production of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was dose-dependent, with significant effects observed at concentrations above 50 µM.

The biological activities of tert-butyl pyrrolidine carboxylate can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage.

- Modulation of Signaling Pathways : By influencing pathways such as NF-kB and MAPK, the compound can modulate inflammatory responses.

- Regulation of Apoptotic Proteins : The balance between pro-apoptotic and anti-apoptotic proteins is crucial in its neuroprotective effects.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a preclinical study involving transgenic mice models of Alzheimer's disease, administration of tert-butyl pyrrolidine carboxylate resulted in improved cognitive function as assessed by Morris water maze tests. The treatment group showed reduced amyloid-beta plaque deposition and enhanced synaptic plasticity markers compared to controls.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

Another study focused on the effects of this compound in collagen-induced arthritis models. The results indicated a significant reduction in joint swelling and histological signs of inflammation after treatment with tert-butyl pyrrolidine carboxylate, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the common synthetic routes for tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, and how does stereochemistry influence the process?

The synthesis typically starts with a chiral pyrrolidine precursor, such as (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine. Key steps include:

- Amino Group Protection : The hydroxyl group may be protected using tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

- Carboxylation : The protected intermediate undergoes carboxylation, often using reagents like Boc anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) .

Steric hindrance from the tert-butyl group and the (2S,4S) configuration directs regioselectivity, minimizing side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemical integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for the tert-butyl group (~1.4 ppm) and hydroxymethyl protons (~3.5–4.0 ppm) .

- Chiral HPLC : Resolves enantiomers and diastereomers, ensuring >98% stereochemical purity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 244.18 g/mol) .

Q. How does the hydroxymethyl group impact the compound’s reactivity in downstream modifications?

The hydroxymethyl group serves as a versatile handle for functionalization:

- Oxidation : Converts to a formyl group using Swern or Dess-Martin conditions, enabling further derivatization .

- Esterification : Reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for biological studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability while maintaining stereochemical fidelity?

- Continuous Flow Reactors : Enhance control over reaction parameters (temperature, residence time), reducing side products and improving yields (e.g., from 60% to 85% in scaled-up Boc protection) .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) to enforce (2S,4S) configuration during pyrrolidine ring formation .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from:

- Purity Issues : Trace solvents (e.g., DMF) or unreacted intermediates can skew bioassay results. Rigorous purification via flash chromatography or recrystallization is critical .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize certain conformers, altering binding affinity. Cross-validate results in multiple solvent systems .

Q. How can computational modeling guide the design of derivatives targeting enzyme active sites?

- Molecular Docking : Predict binding modes with targets like proteases or kinases. For example, the hydroxymethyl group forms hydrogen bonds with catalytic residues in HCV NS3/4A protease .

- MD Simulations : Assess conformational stability of derivatives in aqueous vs. lipid environments, informing pharmacokinetic optimizations .

Q. What methodologies are effective for separating diastereomers during synthetic steps?

Q. How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?

- Acidic Conditions : The Boc group hydrolyzes at pH < 2, requiring neutral buffers for storage .

- Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature reactions (e.g., –20°C for lithiation steps) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DIPEA, DCM, 0°C | 85 | 99 | |

| Hydroxymethyl Oxidation | Dess-Martin periodane, DCM | 78 | 95 | |

| Chiral Resolution | Chiralpak AD-H, hexane/EtOH | 90 | >99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.